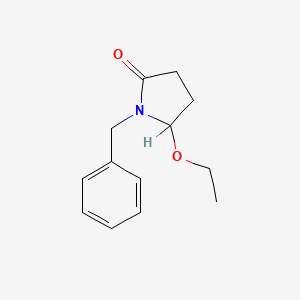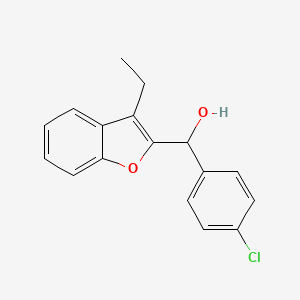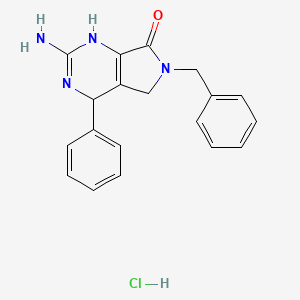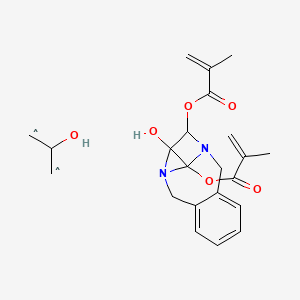
3-Methyl-2-butenyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-butenyl disulfide is an organic compound with the molecular formula C10H18S2 It is known for its distinctive odor and is found in various natural sources, including certain plants and animal secretions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-butenyl disulfide can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation and purification to achieve high purity levels of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-butenyl disulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the disulfide into sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols or other sulfur-containing derivatives.
Substitution: It can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: A variety of substituted disulfides, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2-butenyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor profile.
Mécanisme D'action
The mechanism by which 3-Methyl-2-butenyl disulfide exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenyl methyl disulfide
- 2-Butenyl propyl sulfide
- 3-Methyl-1-butanethiol
Comparison
3-Methyl-2-butenyl disulfide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
24963-39-1 |
|---|---|
Formule moléculaire |
C10H18S2 |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
3-methyl-1-(3-methylbut-2-enyldisulfanyl)but-2-ene |
InChI |
InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
GJSZWEINRPTYBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCSSCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



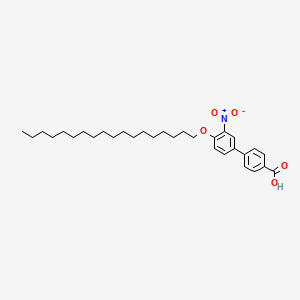
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
